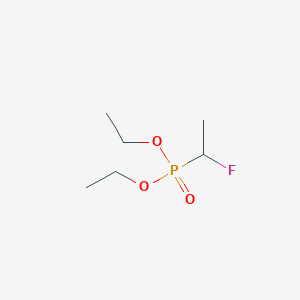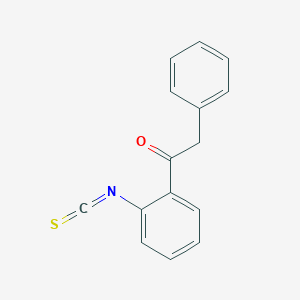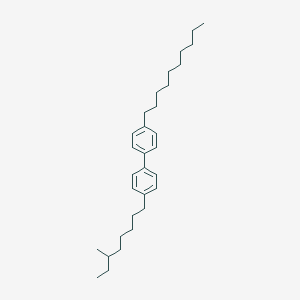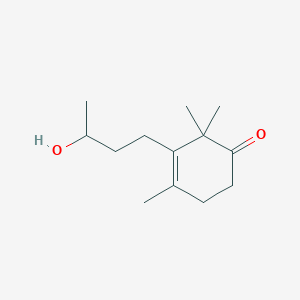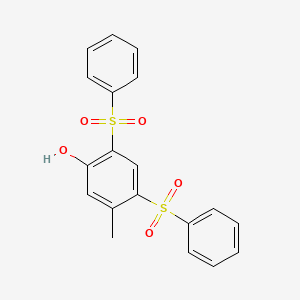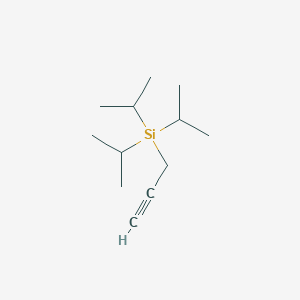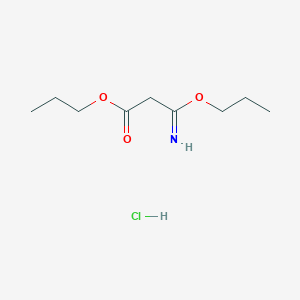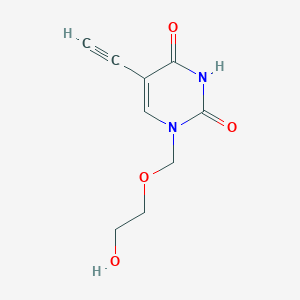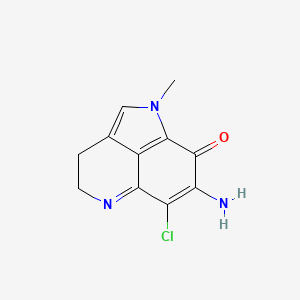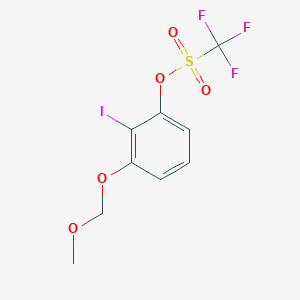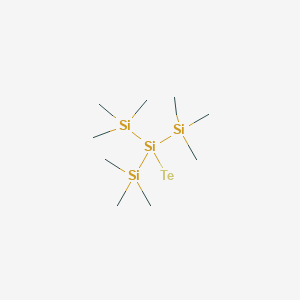
CID 71341071
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound CID 71341071, also known as N-methyl-2-((4-(6-morpholino-4-oxo-4H-pyran-2-yl)thianthren-1-yl)oxy)-N-(2-(pyridin-2-yl)ethyl)acetamide, is a synthetic organic molecule with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a morpholine ring, a pyran ring, and a thianthrene moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CID 71341071 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the thianthrene moiety: This is typically achieved through a series of cyclization reactions involving sulfur-containing precursors.
Attachment of the morpholine ring: This step involves nucleophilic substitution reactions where the morpholine ring is introduced.
Formation of the pyran ring: This is achieved through cyclization reactions, often under acidic or basic conditions.
Final assembly: The final compound is synthesized by coupling the intermediate compounds through amide bond formation, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification techniques: Employing methods like recrystallization, chromatography, and distillation to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atoms in the thianthrene moiety, forming sulfoxides or sulfones.
Reduction: The compound can be reduced at various functional groups, such as the carbonyl groups in the pyran ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the morpholine nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under controlled temperatures.
Major Products:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Alcohols and amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: this compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: this compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Cell Signaling: The compound can modulate cell signaling pathways, making it useful in studying cellular processes.
Medicine:
Drug Development: this compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules.
Industry:
Chemical Manufacturing: this compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: The compound’s properties make it a valuable component in the formulation of new drugs.
作用機序
The mechanism by which CID 71341071 exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways, affecting processes like metabolism, cell growth, and apoptosis.
類似化合物との比較
N-methyl-2-((4-(6-morpholino-4-oxo-4H-pyran-2-yl)thianthren-1-yl)oxy)-N-(2-(pyridin-2-yl)ethyl)acetamide analogs: These compounds share a similar core structure but differ in functional groups, affecting their reactivity and applications.
Thianthrene derivatives: Compounds with similar thianthrene moieties but different substituents, which can alter their chemical and biological properties.
Uniqueness: CID 71341071 stands out due to its combination of a morpholine ring, a pyran ring, and a thianthrene moiety, which confer unique chemical reactivity and biological activity
特性
CAS番号 |
133323-68-9 |
|---|---|
分子式 |
P2Se5+2 |
分子量 |
456.8 g/mol |
InChI |
InChI=1S/P2Se5/c3-1-4-6-2(3)7-5-1/q+2 |
InChIキー |
QVBWIABBRNXSDL-UHFFFAOYSA-N |
正規SMILES |
[P+]12=[Se][Se]=[P+]([Se]1)[Se]=[Se]2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


